molecular formula C12H19Cl2N B1489928 1-(3-Chlorophenyl)hexan-1-amine hydrochloride CAS No. 2098024-70-3

1-(3-Chlorophenyl)hexan-1-amine hydrochloride

Cat. No.: B1489928
CAS No.: 2098024-70-3
M. Wt: 248.19 g/mol
InChI Key: RRRTUVOBSNXXMJ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)hexan-1-amine hydrochloride is a chemical compound characterized by a chlorophenyl group attached to a hexan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)hexan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenylacetonitrile with hexylamine in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow chemistry techniques to enhance efficiency and scalability. The process involves the continuous addition of reactants to a reactor, where they are mixed and reacted under controlled conditions. The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)hexan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like hydrochloric acid (HCl) or acyl chlorides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

  • Reduction: Reduction reactions can yield amines or amides.

  • Substitution: Substitution reactions can produce various derivatives, including esters and ethers.

Scientific Research Applications

1-(3-Chlorophenyl)hexan-1-amine hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: The compound is used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Chlorophenyl)hexan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, influencing cellular signaling and physiological responses.

Molecular Targets and Pathways:

  • Receptors: The compound may bind to specific receptors in the central nervous system, affecting neurotransmitter release and uptake.

  • Pathways: It can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)piperazine

  • 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine

  • 1-(2-Chlorophenyl)piperazine

  • 1-(4-Chlorophenyl)piperazine

Properties

IUPAC Name

1-(3-chlorophenyl)hexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN.ClH/c1-2-3-4-8-12(14)10-6-5-7-11(13)9-10;/h5-7,9,12H,2-4,8,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRTUVOBSNXXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC(=CC=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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